molecular formula C20H27BN2O4S B13934023 4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13934023
M. Wt: 402.3 g/mol
InChI Key: HPCLCSVKQSFKTQ-UHFFFAOYSA-N
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Description

4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include benzylamine, N-methylbenzenesulfonamide, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions usually require a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems. The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C20H27BN2O4S

Molecular Weight

402.3 g/mol

IUPAC Name

4-(benzylamino)-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H27BN2O4S/c1-19(2)20(3,4)27-21(26-19)17-13-16(28(24,25)22-5)11-12-18(17)23-14-15-9-7-6-8-10-15/h6-13,22-23H,14H2,1-5H3

InChI Key

HPCLCSVKQSFKTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)NC)NCC3=CC=CC=C3

Origin of Product

United States

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